molecular formula C15H17ClN2S B3035018 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine CAS No. 282523-38-0

6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine

Cat. No. B3035018
CAS RN: 282523-38-0
M. Wt: 292.8 g/mol
InChI Key: SFXDDKDULSWQFM-CMDGGOBGSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine can be visualized using computational tools or X-ray crystallography. The E-Z system for naming alkenes can help determine the geometric isomerism around the double bond. By analyzing the priority groups at each end of the double bond, we can assign the correct configuration (E or Z) based on the Cahn-Ingold-Prelog (CIP) rules .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Doria et al. (1986) involved the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including (E)-1-(3-chlorophenyl)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]- pyrimidine-7-one. These derivatives were evaluated for their activity in inhibiting stress-induced gastric ulcers in rats (Doria et al., 1986).

  • Aminosubstituted Furanopyrimidines Synthesis : Campaigne et al. (1970) reported the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, demonstrating the potential biological interest of these compounds, including 4,6-diamino-6-[2-(phosphonomethoxy)ethylsulfanyl]pyrimidine (Campaigne et al., 1970).

  • Antiviral Activity of Pyrimidines : Holý et al. (2002) explored the antiviral activity of various pyrimidine derivatives. They found that certain compounds, such as 2,4-diamino-6-sulfanylpyrimidine, showed significant inhibition of replication in herpes viruses and retroviruses (Holý et al., 2002).

Chemical Properties and Reactions

  • Ring Cleavage Reactions of Oxazine-Diones : Kinoshita et al. (1989) investigated the reactions of various oxazine-diones with amines, including 3-(4-chlorophenyl)-6-methyl derivatives. This study contributes to understanding the chemical properties and potential applications of pyrimidine derivatives (Kinoshita et al., 1989).

  • Nonlinear Optical Exploration of Thiopyrimidine Derivatives : Hussain et al. (2020) conducted a detailed study on thiopyrimidine derivatives for potential applications in medicine and nonlinear optics. This includes examining the structural and electronic properties of compounds like ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate (Hussain et al., 2020).

  • Synthesis and Antimicrobial Activity : Guna and Purohit (2012) synthesized a range of pyrimidine derivatives and tested them for antimicrobial activity. Some compounds, such as 2-amino-4-{4'-[(4'Â’Â’-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidines, showed moderate activity (Guna & Purohit, 2012).

properties

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c1-15(2)10-12(17-14(18-15)19-3)9-8-11-6-4-5-7-13(11)16/h4-10H,1-3H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXDDKDULSWQFM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=N1)SC)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
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6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
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6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
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6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Reactant of Route 5
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Reactant of Route 6
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine

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